5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- is a complex organic compound belonging to the class of triazolopyrimidines This compound is notable for its unique structural features, which include a triazole ring fused to a purine system, and its substitution with a 4-fluorophenyl group, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- typically involves multi-step organic synthesis. One common route starts with the preparation of the triazole ring, which is then fused to a purine system. Key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Fusing the Triazole to Purine: This step often involves the use of formylation or acylation reactions to introduce the necessary functional groups.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-bromophenyl)-9-methyl-6-propyl-
Uniqueness
Compared to similar compounds, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly alter the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.
Properties
CAS No. |
135445-88-4 |
---|---|
Molecular Formula |
C16H15FN6O |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H15FN6O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-4-6-11(17)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
KBMPMQJNCKPQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)F)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.